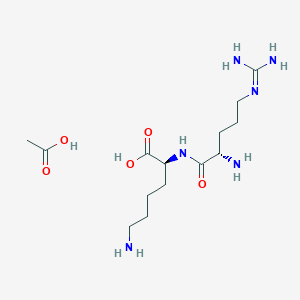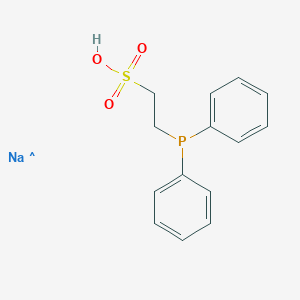
(2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one, also known as 2CF-PPE, is an organic compound with a wide range of applications in scientific research. It is a colorless solid with a molecular weight of 256.23 g/mol and a melting point of 81-83°C. It is used in the synthesis of various compounds and as a starting material for the production of pharmaceuticals. In addition, it is used in the synthesis of polymers and as an intermediate in the manufacture of dyes and pigments.
Aplicaciones Científicas De Investigación
(2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one is used in a variety of scientific research applications, including the synthesis of various compounds, the production of pharmaceuticals, and the synthesis of polymers. It is also used as an intermediate in the manufacture of dyes and pigments. Additionally, this compound has been used in the development of novel antibiotics, as well as in the synthesis of compounds with potential anticancer activity.
Mecanismo De Acción
(2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one is a reactive compound, and its mechanism of action is dependent on the specific application in which it is used. In the synthesis of compounds, this compound acts as a nucleophile, reacting with electrophiles to form covalent bonds. In the production of pharmaceuticals, this compound may act as a pro-drug, which is then converted to the active drug molecule by metabolic processes. In the synthesis of polymers, this compound acts as a monomer, which is then polymerized to form the desired polymer.
Biochemical and Physiological Effects
This compound has not been studied extensively in terms of its biochemical and physiological effects. However, it is known to be an irritant to the skin, eyes, and mucous membranes, and can cause skin sensitization. Additionally, it has been found to be toxic to aquatic organisms, and has been classified as a hazardous substance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one has a number of advantages when used in laboratory experiments, including its low cost and availability, its high yield in reactions, and its versatility in synthesis. However, it is important to note that this compound is a hazardous substance, and must be handled with care. Additionally, its reactivity can be unpredictable, and it should not be used in the presence of strong acids or bases.
Direcciones Futuras
The applications of (2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one are still being explored, and there are a number of potential future directions for research. These include the development of novel antibiotics, the synthesis of compounds with potential anticancer activity, and the use of this compound in the synthesis of polymers. Additionally, further research into the biochemical and physiological effects of this compound could be beneficial in understanding its potential toxicity.
Métodos De Síntesis
(2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one can be synthesized through a number of methods, including the reaction of 2-chloro-6-fluorobenzene with 1-phenylprop-2-en-1-one in the presence of a base such as potassium hydroxide. This reaction results in a high yield of the desired product, with the reaction taking place at temperatures between 80-90°C. The reaction can also be conducted in the presence of catalysts such as sodium methoxide or sodium hydride.
Propiedades
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO/c16-13-7-4-8-14(17)12(13)9-10-15(18)11-5-2-1-3-6-11/h1-10H/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZDIGABXAFEFY-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate](/img/structure/B6359049.png)









![2-[4-(Trifluoromethyl)phenyl]thiobenzamide](/img/structure/B6359128.png)